Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is a chemical compound that belongs to the class of acetanilides. This compound is characterized by the presence of a chloro group at the 3’ position, a diethylamino group at the 2’ position, and a methyl group at the 2’ position on the acetanilide structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, acetanilide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro group at the 3’ position.
Alkylation: The diethylamino group is introduced through alkylation, where diethylamine reacts with the intermediate compound.
Methylation: The methyl group is introduced at the 2’ position through a methylation reaction.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: N-oxides of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its binding affinity to these targets, while the chloro and methyl groups contribute to its overall stability and reactivity. The hydrochloride form ensures better solubility, facilitating its absorption and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: The parent compound without the chloro, diethylamino, and methyl substitutions.
N-(2-Chloro-4-nitrophenyl)acetamide: Similar structure with a nitro group instead of a diethylamino group.
N-(2,6-Dimethylphenyl)acetamide: Similar structure with two methyl groups instead of a chloro and diethylamino group.
Uniqueness
Acetanilide, 3’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is unique due to the combination of its chloro, diethylamino, and methyl groups, which confer specific chemical and biological properties. These substitutions enhance its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
77966-46-2 |
---|---|
Molekularformel |
C13H20Cl2N2O |
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI-Schlüssel |
QUHMNMSROUSUOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.